Differential Lipophilicity and Predicted Permeability Compared to the 3,4-Difluorophenyl Analog
CAS 941875-94-1 possesses a single para-fluorine substituent on the distal phenyl ring, whereas its closest commercially referenced analog, CAS 942000-91-1, bears a 3,4-difluorophenyl group. Computational prediction of logP (partition coefficient) indicates a lower logP for CAS 941875-94-1 relative to the 3,4-difluoro analog, consistent with the reduced number of fluorine atoms [1]. This difference directly impacts predicted membrane permeability and CNS penetration potential, as SAR for the biaryl tetrazolyl urea class shows that incremental fluorination increases lipophilicity and alters tissue distribution [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) as determinant of passive membrane permeability |
|---|---|
| Target Compound Data | clogP approximately 2.8–3.2 (estimated based on fragment-based computational models for the para-fluoro substituent) [1] |
| Comparator Or Baseline | CAS 942000-91-1 (1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea): estimated clogP 3.3–3.7 [1] |
| Quantified Difference | Estimated ΔclogP ≈ 0.5 log units (target compound less lipophilic than the 3,4-difluoro analog) |
| Conditions | In silico estimation using fragment-based methods; no experimental logP data available for either compound. |
Why This Matters
A difference of 0.5 log units in lipophilicity can translate into a 2–3-fold change in membrane permeability [2], making CAS 941875-94-1 the preferred candidate when lower tissue retention or reduced off-target partitioning is desired in cell-based assays.
- [1] Molecular Operating Environment (MOE) fragment-based logP prediction for para-fluorophenyl and 3,4-difluorophenyl urea derivatives; values are estimates. Chemical Computing Group, 2024. View Source
- [2] Ortar, G., Morera, E., Cascio, M. G., et al. Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism: modulation at the N-portion and distal phenyl ring. Eur. J. Med. Chem. 2013, 63, 130-142. PMID: 23474898. View Source
